molecular formula C11H15N5O3 B12422223 Lobucavir-d4

Lobucavir-d4

Cat. No.: B12422223
M. Wt: 269.29 g/mol
InChI Key: GWFOVSGRNGAGDL-IXZZSPIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lobucavir-d4 involves the regioselective coupling of tetraalkylammonium salts of 6-iodo-2-aminopurine to a cyclobutyl triflate. This process is catalyzed by a chiral reagent prepared in situ with diisopropoxytitanium dichloride and a chiral dioxolane . The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like lithium aluminum hydride for reduction steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lobucavir-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Lobucavir-d4 is extensively used in scientific research for various applications:

Mechanism of Action

Lobucavir-d4, like Lobucavir, is a guanine analog that interferes with viral DNA polymerase. It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity. In hepatitis B studies, this compound has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . This mechanism causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of deuterium atoms can slow down metabolic degradation, leading to prolonged activity and reduced toxicity compared to non-deuterated analogs .

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

269.29 g/mol

IUPAC Name

2-amino-9-[(1R,2S)-2,3-bis[dideuterio(hydroxy)methyl]cyclobutyl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5?,6-,7+/m0/s1/i2D2,3D2

InChI Key

GWFOVSGRNGAGDL-IXZZSPIXSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@@H](CC1C([2H])([2H])O)N2C=NC3=C2N=C(NC3=O)N)O

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO

Origin of Product

United States

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